molecular formula C17H10F6N4O2 B13363051 1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13363051
M. Wt: 416.28 g/mol
InChI Key: JDTCAUKPGHHILL-UHFFFAOYSA-N
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Description

1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while substitution reactions can introduce new functional groups in place of the trifluoromethyl or trifluoromethoxy groups .

Mechanism of Action

The mechanism of action of 1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and stability. These interactions can affect various biological processes, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H10F6N4O2

Molecular Weight

416.28 g/mol

IUPAC Name

1-pyridin-2-yl-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C17H10F6N4O2/c18-16(19,20)14-10(9-25-27(14)13-7-3-4-8-24-13)15(28)26-11-5-1-2-6-12(11)29-17(21,22)23/h1-9H,(H,26,28)

InChI Key

JDTCAUKPGHHILL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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